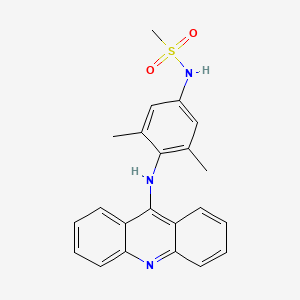
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers. The compound has shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting its function.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- involves its interaction with DNA. The acridine moiety intercalates between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This disruption of DNA function ultimately results in the inhibition of cell growth and proliferation. The compound also targets topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects.
Comparison with Similar Compounds
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- can be compared with other similar compounds, such as:
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of dimethyl groups.
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine-based sulfonamide with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the phenyl ring enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to similar compounds.
Properties
CAS No. |
86955-70-6 |
|---|---|
Molecular Formula |
C22H21N3O2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-12-16(25-28(3,26)27)13-15(2)21(14)24-22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,25H,1-3H3,(H,23,24) |
InChI Key |
PDYSJYODMRGHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


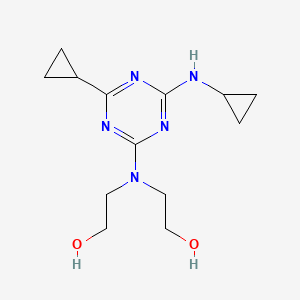
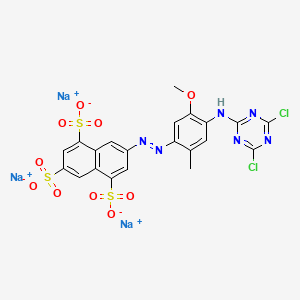
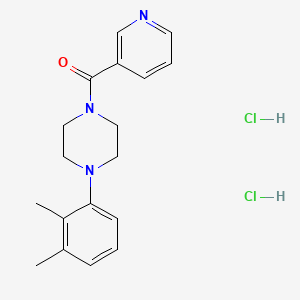
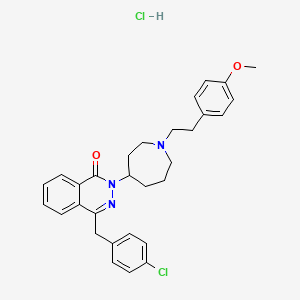

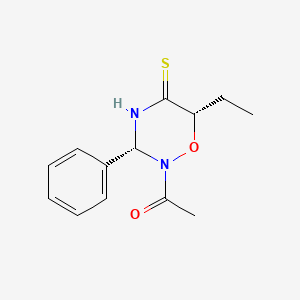
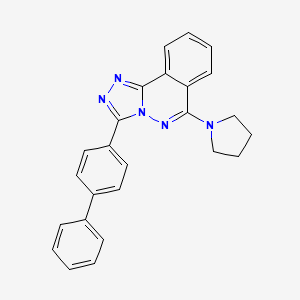
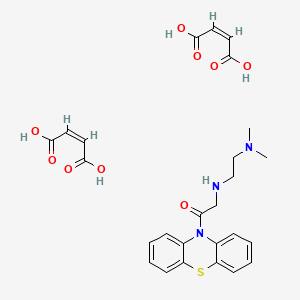
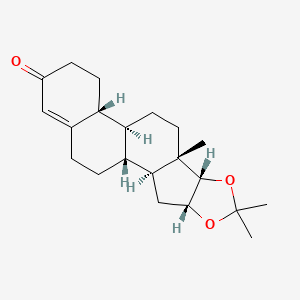
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)

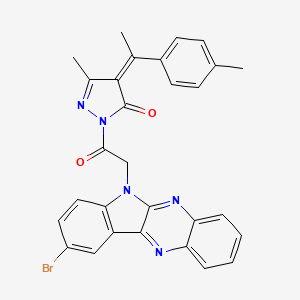
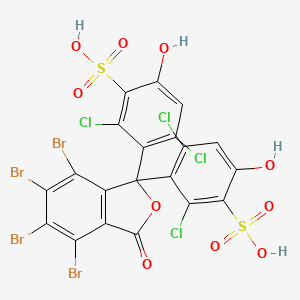
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
